azane;nitric acid;platinum

Description

Azane, systematically named ammonia (NH₃), is the simplest member of the azane family, characterized by a single nitrogen atom bonded to three hydrogen atoms in a trigonal pyramidal structure . It is a colorless gas with a pungent odor, widely used in fertilizers, refrigeration, and industrial synthesis. As a ligand in coordination chemistry, ammonia (azane) forms stable complexes with transition metals, such as platinum, enhancing their reactivity and biological activity .

Properties

Molecular Formula |

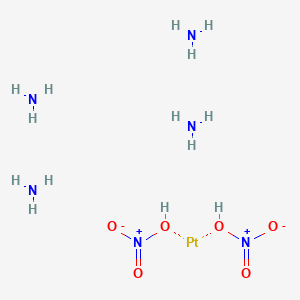

H14N6O6Pt |

|---|---|

Molecular Weight |

389.23 g/mol |

IUPAC Name |

azane;nitric acid;platinum |

InChI |

InChI=1S/2HNO3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |

InChI Key |

MUFZBHPTAJVHIZ-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Azane (Ammonia): : Ammonia is synthesized industrially using the Haber-Bosch process, which involves the direct combination of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ N_2(g) + 3H_2(g) \rightarrow 2NH_3(g) ]

-

Nitric Acid: : Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water: [ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ] [ 2NO + O_2 \rightarrow 2NO_2 ] [ 3NO_2 + H_2O \rightarrow 2HNO_3 + NO ]

-

Platinum: : Platinum is typically extracted from ores such as sperrylite (PtAs₂) and cooperite (PtS). The extraction process involves crushing the ore, followed by flotation and smelting to produce a platinum-rich concentrate. The concentrate is then refined using various chemical processes, including aqua regia dissolution and precipitation.

Chemical Reactions Analysis

Types of Reactions

-

Azane (Ammonia): : Ammonia undergoes various reactions, including:

Oxidation: Ammonia can be oxidized to nitric oxide in the presence of a platinum-rhodium catalyst[ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ]

Reduction: Ammonia can reduce metal oxides to metals, such as the reduction of copper(II) oxide to copper[ 2NH_3 + 3CuO \rightarrow 3Cu + N_2 + 3H_2O ]

Substitution: Ammonia can act as a nucleophile in substitution reactions, such as the formation of amines from alkyl halides.

-

Nitric Acid: : Nitric acid is a strong oxidizing agent and undergoes various reactions, including:

Oxidation: Nitric acid can oxidize metals, non-metals, and organic compounds. For example, it oxidizes copper to copper(II) nitrate[ 3Cu + 8HNO_3 \rightarrow 3Cu(NO_3)_2 + 2NO + 4H_2O ]

Nitration: Nitric acid is used in nitration reactions to introduce nitro groups into organic molecules, such as the nitration of benzene to form nitrobenzene[ C_6H_6 + HNO_3 \rightarrow C_6H_5NO_2 + H_2O ]

-

Platinum: : Platinum is known for its catalytic properties and participates in various reactions, including:

Catalysis: Platinum catalyzes the oxidation of ammonia to nitric oxide in the Ostwald process.

Hydrogenation: Platinum is used as a catalyst in hydrogenation reactions, such as the hydrogenation of alkenes to alkanes.

Scientific Research Applications

Chemistry

Catalysis: Platinum is widely used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.

Synthesis: Nitric acid is used in the synthesis of fertilizers, explosives, and other chemicals.

Biology

Nitrogen Cycle: Ammonia plays a crucial role in the nitrogen cycle, serving as a precursor for the synthesis of amino acids and nucleotides.

Medicine

Anticancer Agents: Platinum-based compounds, such as cisplatin, are used as chemotherapeutic agents for the treatment of various cancers.

Industry

Fertilizers: Ammonia and nitric acid are key components in the production of nitrogen-based fertilizers.

Electronics: Platinum is used in electronic components due to its excellent conductivity and resistance to corrosion.

Mechanism of Action

Azane (Ammonia): Ammonia acts as a nucleophile in various chemical reactions, donating its lone pair of electrons to form bonds with electrophiles.

Nitric Acid: Nitric acid acts as an oxidizing agent, accepting electrons from other substances and facilitating redox reactions.

Platinum: Platinum acts as a catalyst by providing a surface for reactants to adsorb, facilitating the breaking and forming of chemical bonds.

Comparison with Similar Compounds

Table 1: Key Platinum-Based Anticancer Agents

Key Findings :

- Cisplatin : High reactivity with sulfur-containing nucleophiles (e.g., glutathione) contributes to nephrotoxicity .

- Carboplatin : Carboxylate ligand slows hydrolysis, reducing kidney damage .

- Novel TCM-Platinum: Modified ligands enhance stability and reduce off-target reactivity, improving safety profiles .

Table 2: Analytical Techniques for Platinum Complexes (Adapted from )

| Technique | Application |

|---|---|

| ICP-MS | Quantifies intracellular platinum uptake |

| UV-Vis Spectroscopy | Monitors ligand-metal charge transfer |

| XRD | Determines crystal structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.